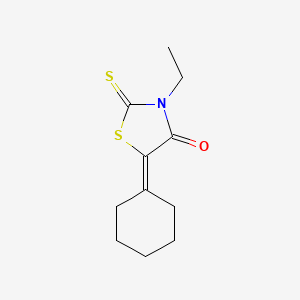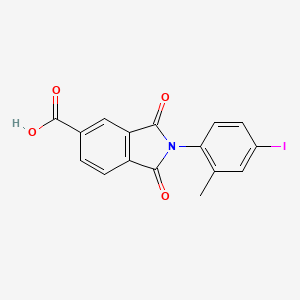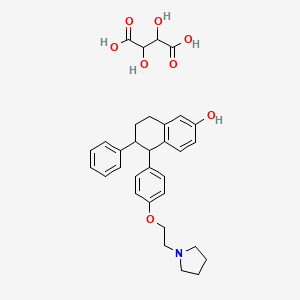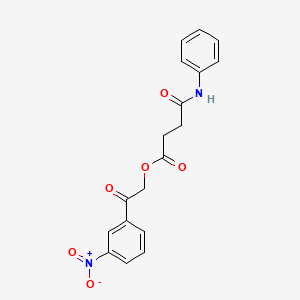
N-(2-chloro-5-nitrophenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-chloro-5-nitrophenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chloro-5-nitrophenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic reactions. The key steps may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Sulfonation: Introduction of the sulfonamide group.
Coupling Reactions: Formation of the final compound through coupling of intermediate products.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(2-chloro-5-nitrophenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, sulfonamides are often studied for their antimicrobial properties. This compound may exhibit similar properties and could be investigated for its potential as an antibiotic.
Medicine
In medicine, sulfonamides are used to treat bacterial infections. This compound could be explored for its efficacy against specific bacterial strains.
Industry
In industry, sulfonamides are used in the production of dyes, agrochemicals, and pharmaceuticals. This compound may find applications in these areas due to its structural features.
Mechanism of Action
The mechanism of action of “N-(2-chloro-5-nitrophenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide” would likely involve interaction with specific molecular targets. For example, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic.
Uniqueness
“N-(2-chloro-5-nitrophenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide” is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C18H18ClN3O7S |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C18H18ClN3O7S/c1-28-17-5-3-13(11-14(17)18(23)21-6-8-29-9-7-21)30(26,27)20-16-10-12(22(24)25)2-4-15(16)19/h2-5,10-11,20H,6-9H2,1H3 |
InChI Key |
AEAAPNJIHXADGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15151299.png)
![(2E)-N-[2-(2-Methylindol-1-YL)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15151307.png)

![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B15151323.png)
![2-[5-(3-chlorophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15151329.png)



![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15151349.png)
![(1E)-N,N-dimethyl-N'-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide](/img/structure/B15151353.png)
![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one](/img/structure/B15151356.png)
![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15151370.png)

